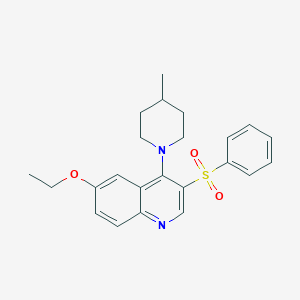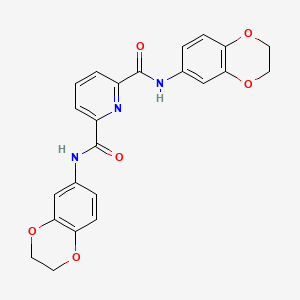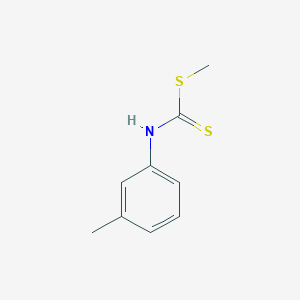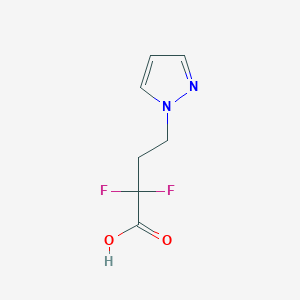
3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(Benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline” is a chemical compound with potential implications in various fields of research and industry. It is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Quinoline is one of the most common nitrogen-containing heterocycles owing to its fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . Functionalization of this moiety at different positions has allowed for varying pharmacological activities of its derivative .Chemical Reactions Analysis
Quinoline and its derivatives have been of interest to scientists, with many chemists seeking to find more effective synthetic methods by improving on existing synthesis via reaction optimization .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with similar structural features, such as quinoline derivatives, have been synthesized and characterized to explore their potential applications. For example, the synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives has been reported, evaluated for their in vitro antituberculosis activity. The presence of substituents on the quinoxaline nucleus significantly affects the in vitro activity, demonstrating the importance of structural modifications in medicinal chemistry applications (Jaso, Aldana, Monge, 2005).
Potential Antimicrobial and Antitubercular Activities
Quinoline-based compounds have been evaluated for their antimicrobial and antitubercular activities. Research has shown that certain quinoline-azosulphonanide derivatives exhibit significant antimicrobial activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger and Candida albicans. Some of these compounds also show promising antitubercular activity, suggesting their potential as therapeutic agents in treating infectious diseases (Iosr Journals, Vora, Vora, 2012).
Anticancer Potential
Quinoline and its derivatives have been extensively studied for their anticancer properties. These compounds are known for their ability to inhibit various cancer drug targets, including tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. The synthetic versatility of quinoline allows for the generation of a large number of structurally diverse derivatives, which have been explored for their in vitro and in vivo anticancer activities. This highlights the potential of quinoline-based compounds in cancer drug development and refinement (Solomon, Lee, 2011).
Corrosion Inhibition
Beyond biomedical applications, quinoline derivatives have also been identified as effective anticorrosive materials. These compounds exhibit good effectiveness against metallic corrosion, attributed to their high electron density and the ability to form stable chelating complexes with surface metallic atoms. This makes quinoline derivatives valuable in the field of corrosion inhibition, potentially contributing to the preservation of metal structures and machinery (Verma, Quraishi, Ebenso, 2020).
Wirkmechanismus
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . .
Biochemical Pathways
The compound also contains a benzenesulfonyl group, which is often involved in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry to form carbon-carbon bonds .
Zukünftige Richtungen
Piperidine derivatives continue to be a significant area of research in the pharmaceutical industry, with potential for new discoveries and applications . The development of new synthesis methods and the exploration of different functionalizations could lead to the discovery of new drugs with improved efficacy and safety profiles .
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-4-(4-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-3-28-18-9-10-21-20(15-18)23(25-13-11-17(2)12-14-25)22(16-24-21)29(26,27)19-7-5-4-6-8-19/h4-10,15-17H,3,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDNVRABPLIXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-ethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-sulfonamide](/img/structure/B2969624.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969626.png)
![5-bromo-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2969627.png)

![4-[(3S)-piperidin-3-ylmethyl]morpholine](/img/structure/B2969630.png)
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(4-methoxybenzenesulfonyl)acetamide](/img/structure/B2969631.png)


![Methyl[(1-methyl-3-nitro-1H-pyrazol-5-yl)methyl]amine hydrochloride](/img/structure/B2969636.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2969639.png)
